1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine
Description
1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine is a structurally complex amine featuring a 1,3-benzodioxol moiety fused to a cyclobutyl ring, with a branched butylamine chain containing a methyl substituent. The cyclobutyl ring introduces steric strain, which may influence receptor binding kinetics and metabolic stability compared to simpler aromatic systems. Synthesis likely involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven coupling, followed by functionalization of the amine group.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H23NO2/c1-11(2)8-15(17)16(6-3-7-16)12-4-5-13-14(9-12)19-10-18-13/h4-5,9,11,15H,3,6-8,10,17H2,1-2H3 |
InChI Key |
HMEOLGBRHHJMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzodioxole ring, followed by the introduction of the cyclobutyl group and the butylamine chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactivity
The synthesis of 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine involves multi-step processes, often leveraging transition-metal catalysis. Key methods include:
-
Reductive Amination : A common route for analogous benzodioxole-containing amines involves reductive amination of ketone precursors. For example, the synthesis of 1-(1,3-benzodioxol-5-yl)butylamine derivatives employs sodium cyanoborohydride to reduce imine intermediates formed from benzodioxole ketones and primary amines .
-
Cyclobutane Ring Formation : The cyclobutyl group is typically introduced via [2+2] cycloaddition or alkylation strategies. For instance, cyclobutane intermediates are synthesized using photochemical methods or metal-catalyzed cross-couplings .
Reactivity of the Amine Group
The primary amine group participates in several characteristic reactions:
A. Acylation and Alkylation
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. This is evidenced by similar compounds in patent US10414754B2, where benzodioxole-containing amines undergo acylation to yield bioactive amides .
-
Alkylation : The amine acts as a nucleophile in SN2 reactions with alkyl halides. For example, methyl iodide can methylate the primary amine to form secondary or tertiary amines .
B. Hydroamination
Transition-metal catalysts like Rh(I) or Pt(II) facilitate intramolecular hydroamination. In related systems, γ-amino alkenes cyclize to form pyrrolidines or piperidines via π-alkene activation . For this compound, such reactions could yield fused bicyclic structures.
C. Enantioselective Modifications
Chiral ligands (e.g., Josiphos or BIPHEP) enable asymmetric hydroamination or hydrocupration, as demonstrated in the synthesis of enantiomerically pure analogs like (R)-MBDB .
Benzodioxole Ring Reactivity
The 1,3-benzodioxole moiety undergoes electrophilic substitution and oxidation:
A. Electrophilic Aromatic Substitution
-
Nitration : The electron-rich aromatic ring reacts with nitric acid to form nitro derivatives, typically at the 5-position .
-
Halogenation : Chlorination or bromination occurs under mild conditions, as seen in analogs like 4-Methylmethcathinone.
B. Oxidative Degradation
The methylenedioxy group is susceptible to oxidative cleavage, forming catechol derivatives. This reaction is critical in metabolic pathways, as observed in N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) .
Catalytic Functionalization
Recent advances in transition-metal catalysis expand its reactivity:
Biological Degradation Pathways
While primarily a chemical analysis, metabolic reactions provide insight into its reactivity:
-
N-Demethylation : Cytochrome P450 enzymes oxidize the methyl group on the amine, forming primary amines .
-
O-Demethylenation : The benzodioxole ring opens to yield catechol intermediates, which undergo further conjugation .
Comparative Reactivity with Analogues
The cyclobutyl group distinguishes this compound from simpler benzodioxole-amines:
Scientific Research Applications
The compound 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine is a chemical of interest primarily in the fields of medicinal chemistry and pharmacology. This article explores its applications, particularly focusing on its potential therapeutic uses and research findings.
Chemical Properties and Structure
This compound features a complex structure that includes a benzodioxole moiety, which is known for its biological activity. The presence of the cyclobutyl group may influence its pharmacokinetic properties, such as absorption and metabolism.
Molecular Formula
- C : 15
- H : 19
- N : 1
- O : 2
Pharmacological Studies
Research indicates that compounds similar to this compound may exhibit psychoactive effects, making them subjects of interest in the study of new therapeutic agents for mood disorders. The benzodioxole structure is often associated with stimulant properties, which could lead to applications in treating conditions such as depression or anxiety.
Neuropharmacology
Given its potential psychoactive properties, this compound may be explored for its effects on neurotransmitter systems. Studies have shown that similar compounds can modulate serotonin and dopamine pathways, which are crucial in managing psychiatric conditions.
Cosmetic Formulations
The compound's unique structure could also lend itself to applications in cosmetic formulations aimed at enhancing skin health or providing anti-aging benefits. Research into the safety and efficacy of such compounds in topical applications is ongoing.
Table 1: Summary of Research Studies on Related Compounds
Insights from Recent Research
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzodioxole derivatives. For instance, modifications to the amine side chains have been shown to significantly impact the binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its cyclobutyl-benzodioxol core and branched alkylamine chain. Key comparisons include:
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
- Cyclobutyl vs. Linear Chains : The cyclobutyl ring in the target compound introduces steric hindrance and electronic effects distinct from linear chains in MDMA or ketones like 1-(1,3-benzodioxol-5-yl)butan-1-one. This may reduce metabolic oxidation rates, enhancing bioavailability .
- Branched Amine vs.
- Pharmacological Hypotheses: While 1-(1,3-benzodioxol-5-yl)butan-1-one is a precursor to hallucinogens, the target compound’s amine group and cyclobutyl architecture suggest serotonin receptor (5-HT₂A/5-HT₂C) binding, akin to MDMA. However, steric effects may alter binding affinity or selectivity.
Research Findings and Methodological Considerations
Structural Characterization
Though crystallographic data for the target compound are absent in available literature, analogs like 1-(1,3-benzodioxol-5-yl)butan-1-one have been resolved using SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule crystallography . These methods would likely apply to the target compound’s structural analysis.
Biological Activity
The compound 1-[1-(1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound is structurally related to various psychoactive substances and may exhibit effects on the central nervous system (CNS). Understanding its biological activity is crucial for evaluating its safety and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHN
- Molecular Weight: 189.23 g/mol
- IUPAC Name: 3-methyl-1-(1-(1,3-benzodioxol-5-yl)cyclobutyl)butan-1-amine
Biological Activity
Research into similar compounds suggests that this compound could exhibit:
- Psychoactive Effects: Potential stimulation or sedative effects depending on dosage and specific receptor interactions.
- Neurotransmitter Modulation: Possible modulation of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Table 1: Comparative Biological Activity of Related Compounds
Case Studies
Case Study 1: Neuropharmacological Assessment
In a study evaluating the neuropharmacological profile of structurally related compounds, it was found that derivatives of benzodioxole exhibited significant binding affinities for serotonin receptors. This suggests that our compound may similarly influence serotonergic pathways, leading to alterations in mood and perception.
Case Study 2: Toxicological Evaluation
A preliminary toxicological assessment indicated that compounds with similar amine structures could lead to adverse effects at high doses, including neurotoxicity and cardiotoxicity. Further investigation into the safety profile of this compound is warranted.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Synthesis
| Step | Reagents/Conditions | Intermediate Validation Method | Reference |
|---|---|---|---|
| 1 | AlCl₃, acyl chloride, 0°C → RT | X-ray crystallography | |
| 2 | Grignard reagent, THF, reflux | ¹H NMR, MS |
Basic: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural characterization combines:
- Single-crystal X-ray diffraction to resolve 3D conformation, bond lengths, and hydrogen-bonding networks. For example, weak C–H···O interactions in benzodioxol derivatives form chain-like structures .
- DFT calculations to compare experimental vs. theoretical geometries.
- Vibrational spectroscopy (IR/Raman) to identify functional groups (e.g., amine stretches).
Q. Key Structural Parameters from Crystallography
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–O bond in dioxole | 1.364 | |
| Cyclobutane C–C | 1.548 | |
| Hydrogen bond (C–H···O) | 2.72 Å |
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
Challenges include:
- Weak intermolecular interactions : Low-electron-density hydrogen bonds (C–H···O) require high-resolution data (< 0.8 Å) and restrained refinement .
- Disorder in flexible groups : Cyclobutane or alkyl chains may exhibit positional disorder. Mitigated using TWINABS for data scaling and SHELXL for refinement .
- Thermal motion artifacts : Low-temperature data collection (e.g., 100 K) reduces atomic displacement parameter errors.
Q. Example Refinement Metrics
| Metric | Value | Reference |
|---|---|---|
| R-factor | 0.042 | |
| Resolution (Å) | 0.84 |
Advanced: How can computational modeling predict the bioactivity and metabolic pathways of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin receptors, inferred from hallucinogenic analogs ).
- ADMET prediction : Tools like SwissADME assess bioavailability, leveraging SMILES strings (e.g.,
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)CCC3=CC=CC=C3). - Metabolic pathway prediction : GLORYx identifies potential oxidation sites (e.g., benzodioxol ring cleavage).
Q. Computational Workflow
Generate 3D conformers (Open Babel ).
Optimize geometry (Gaussian 16 , B3LYP/6-31G*).
Simulate binding affinity (ΔG) against target proteins.
Advanced: How are analytical contradictions resolved in metabolite identification studies?
Methodological Answer:
Contradictions (e.g., MS/MS fragmentation vs. NMR data) require:
- Multi-technique validation : Combine LC-HRMS (exact mass), NMR (structural elucidation), and isotopic labeling to trace metabolic transformations.
- Synthetic standards : Compare retention times and spectra with custom-synthesized metabolites.
- Statistical validation : Use PCA or PLS-DA to distinguish artifacts from true signals in complex matrices .
Q. Example Workflow for Metabolite ID
| Step | Technique | Purpose |
|---|---|---|
| 1 | In vitro incubation (CYP450) | Generate metabolites |
| 2 | LC-QTOF-MS/MS | Fragment pattern matching |
| 3 | ¹H-NMR (600 MHz) | Confirm stereochemical integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
